molecular formula C10H10BrN5NaO5PS B1265180 8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt CAS No. 127634-20-2

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt

Número de catálogo: B1265180
Número CAS: 127634-20-2
Peso molecular: 446.15 g/mol
Clave InChI: SKJLJCVVXRNYGJ-QKAIHBBZSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure and Properties

Molecular Structure and Nomenclature

The compound 8-Bromoadenosine 3',5'-cyclic monophosphothioate, Sp-isomer sodium salt possesses a complex nomenclature that reflects its multiple structural modifications. The systematic name Adenosine 3',5'-cyclic monophosphorothioate, 8-bromo-, Sp-isomer, sodium salt accurately describes the key structural features of this molecule. Alternative nomenclature systems refer to this compound as Sp-8-Br-cAMPS sodium salt, where the abbreviations denote the stereochemical configuration and chemical modifications. The Chemical Abstracts Service has assigned the identifier 127634-20-2 to this specific compound, distinguishing it from related analogs and isomers.

The molecular structure features a ribose sugar backbone connected to an adenine base that has been modified with a bromine substituent at the 8-position. The cyclic phosphate group, which normally contains two oxygen atoms bridging the 3' and 5' positions of the ribose, has been modified through the replacement of one non-bridging oxygen with sulfur, creating the phosphorothioate linkage. This modification creates a chiral center at the phosphorus atom, leading to the formation of two possible stereoisomers designated as Rp and Sp configurations. The sodium salt form indicates that the compound exists as an ionic species with the negatively charged phosphate group balanced by a sodium cation.

The structural complexity of this compound arises from the combination of three distinct modifications to the parent cyclic adenosine monophosphate structure. The 8-bromine substitution alters the electronic properties of the adenine ring, while the phosphorothioate modification affects the chemical stability and enzymatic recognition of the phosphate backbone. The specific stereochemical configuration at the phosphorus center further influences the biological activity and binding characteristics of the molecule.

Stereochemical Configuration and Sp-Isomerism

The stereochemical configuration of 8-Bromoadenosine 3',5'-cyclic monophosphothioate centers on the chiral phosphorus atom created by the phosphorothioate modification. When a non-bridging oxygen in the phosphate group is replaced with sulfur, the phosphorus center becomes asymmetric, leading to two possible stereoisomers with distinct spatial arrangements. The Sp and Rp designations follow the Cahn-Ingold-Prelog priority rules, where the sulfur atom typically receives higher priority than oxygen due to its larger atomic number.

Research on DNA phosphorothioate modifications has demonstrated that the stereochemical configuration significantly influences biological activity and enzymatic recognition. In naturally occurring phosphorothioate modifications found in bacterial DNA, the Rp configuration predominates, suggesting that enzymatic systems have evolved to recognize specific stereochemical arrangements. However, synthetic phosphorothioate compounds like 8-Bromoadenosine 3',5'-cyclic monophosphothioate can be prepared in either stereochemical form, with the Sp-isomer showing distinct properties compared to its Rp counterpart.

The Sp-isomer of 8-Bromoadenosine 3',5'-cyclic monophosphothioate exhibits enhanced stability against phosphodiesterase enzymes compared to the natural substrate. This resistance to enzymatic degradation stems from the altered geometry around the phosphorus center, which reduces the efficiency of enzyme-substrate interactions. The stereochemical configuration also influences the binding affinity to protein kinase A and other cyclic adenosine monophosphate-dependent proteins, with the Sp-isomer often showing modified activation profiles compared to the parent compound.

Physicochemical Properties

Molecular Weight and Formula

The molecular formula of 8-Bromoadenosine 3',5'-cyclic monophosphothioate, Sp-isomer sodium salt is consistently reported as C₁₀H₁₀BrN₅O₅PS·Na across multiple sources. This formula reflects the addition of a bromine atom to the adenine ring, the substitution of sulfur for oxygen in the phosphate group, and the presence of a sodium counterion. The molecular weight values show some variation among commercial sources, with reports ranging from 423.2 to 446.2 grams per mole.

The discrepancy in molecular weight values may arise from differences in hydration states or the specific method of weight determination used by different suppliers. The calculated molecular weight based on the atomic masses of the constituent elements yields approximately 446.15 grams per mole for the anhydrous sodium salt form. Some commercial preparations may contain varying amounts of water of hydration, which could account for the lower molecular weight values reported by certain suppliers.

The presence of the bromine atom contributes significantly to the overall molecular weight, adding approximately 79.9 atomic mass units compared to the unsubstituted analog. The phosphorothioate modification adds about 16 atomic mass units due to the sulfur substitution, while the sodium counterion contributes approximately 23 atomic mass units to the total molecular weight. These modifications result in a substantial increase in molecular weight compared to the parent cyclic adenosine monophosphate, which has a molecular weight of 329.2 grams per mole.

Appearance and Physical State

8-Bromoadenosine 3',5'-cyclic monophosphothioate, Sp-isomer sodium salt typically appears as a white to off-white powder in its lyophilized form. The solid-state appearance reflects the crystalline or amorphous nature of the sodium salt, which forms through the ionic interaction between the negatively charged phosphorothioate group and the sodium cation. Commercial preparations often undergo lyophilization to remove water and ensure long-term stability, resulting in a fine powder with good handling characteristics.

The physical state of this compound is influenced by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere. This property necessitates careful storage under desiccated conditions to prevent degradation and maintain chemical integrity. The hygroscopic character arises from the ionic nature of the sodium salt and the presence of multiple hydrogen bonding sites within the molecule.

Temperature storage requirements for this compound typically specify freezer conditions at -20°C to maintain chemical stability over extended periods. The low temperature storage helps prevent thermal degradation and minimizes hydrolysis reactions that could compromise the integrity of the cyclic phosphate ring or the phosphorothioate modification. The compound remains stable under these conditions for extended periods, making it suitable for long-term research applications.

Solubility Characteristics

The solubility profile of 8-Bromoadenosine 3',5'-cyclic monophosphothioate, Sp-isomer sodium salt demonstrates excellent water solubility, with reported values of 40 milligrams per milliliter in aqueous solutions. This high water solubility results from the ionic nature of the sodium salt form and the presence of multiple polar functional groups within the molecule. The compound also shows good solubility in aqueous buffer systems, making it suitable for biological assay conditions.

The enhanced lipophilicity of this compound compared to unmodified cyclic adenosine monophosphate analogs represents a significant advantage for cellular applications. The 8-bromine substitution contributes to increased lipophilic character, facilitating membrane permeation and cellular uptake. This improved membrane permeability makes the compound significantly more effective than less lipophilic analogs in cellular systems.

Comparative solubility studies indicate that 8-Bromoadenosine 3',5'-cyclic monophosphothioate, Sp-isomer sodium salt exhibits superior membrane permeability compared to the unmodified Sp-cyclic adenosine monophosphothioate. The bromine substitution appears to optimize the balance between aqueous solubility and lipophilic character, resulting in a compound that dissolves readily in aqueous media while maintaining the ability to cross biological membranes efficiently. This dual solubility profile makes it particularly valuable for in vitro and cellular research applications where both dissolution and membrane penetration are required.

Structural Comparison with Parent Compound cyclic Adenosine Monophosphate

8-Bromine Substitution Effects

The introduction of a bromine atom at the 8-position of the adenine ring in 8-Bromoadenosine 3',5'-cyclic monophosphothioate represents a significant structural modification compared to the parent cyclic adenosine monophosphate. The parent compound, cyclic adenosine monophosphate, contains an unsubstituted adenine ring with the molecular formula C₁₀H₁₂N₅O₆P and a molecular weight of 329.21 grams per mole. The 8-position of the adenine ring in the natural compound contains only a hydrogen atom, creating a substantially different electronic environment compared to the brominated analog.

The bromine substitution at the 8-position creates significant steric and electronic effects that alter the binding properties and biological activity of the molecule. Bromine, being a large halogen atom with high electronegativity, influences the electron density distribution within the adenine ring system. This electronic perturbation affects the hydrogen bonding patterns and π-π stacking interactions that are crucial for protein-nucleotide recognition. The 8-bromo modification in cyclic adenosine monophosphate analogs has been extensively studied and shown to confer resistance to phosphodiesterase degradation while maintaining protein kinase A activation capability.

Comparative molecular weight analysis reveals that the 8-bromine substitution adds approximately 79.9 atomic mass units to the base structure. The parent cyclic adenosine monophosphate has a molecular weight of 329.21 grams per mole, while 8-bromo cyclic adenosine monophosphate increases to 408.10 grams per mole. This substantial mass increase reflects not only the addition of the bromine atom but also the accompanying changes in molecular geometry and intermolecular interactions. The brominated analog shows enhanced metabolic stability and altered pharmacokinetic properties compared to the parent compound.

Phosphorothioate Modification Impact

The phosphorothioate modification in 8-Bromoadenosine 3',5'-cyclic monophosphothioate represents a fundamental alteration to the phosphate backbone structure compared to cyclic adenosine monophosphate. In the parent compound, the cyclic phosphate group contains two bridging oxygen atoms connecting the 3' and 5' positions of the ribose sugar, along with one non-bridging oxygen atom that carries the negative charge. The phosphorothioate modification involves the replacement of one non-bridging oxygen with sulfur, creating a chemically distinct phosphate analog with altered properties.

The sulfur substitution in the phosphorothioate modification significantly enhances the metabolic stability of the compound compared to the parent cyclic adenosine monophosphate. Natural phosphodiesterase enzymes, which rapidly hydrolyze cyclic adenosine monophosphate to adenosine monophosphate, show reduced activity toward phosphorothioate-modified substrates. This resistance to enzymatic degradation stems from the altered geometry and electronic properties of the phosphorothioate group, which reduce the efficiency of enzyme-substrate interactions. Research has demonstrated that phosphorothioate modifications can increase the half-life of nucleotide analogs in biological systems by several orders of magnitude.

The stereochemical implications of the phosphorothioate modification create additional complexity compared to the parent compound. While cyclic adenosine monophosphate contains no chiral centers in its phosphate group, the phosphorothioate modification introduces chirality at the phosphorus atom. This chirality results in two possible stereoisomers, with the Sp-isomer showing distinct binding characteristics and biological activity compared to the Rp-isomer. The specific stereochemical configuration influences protein recognition, enzymatic interactions, and cellular uptake mechanisms. Studies of phosphorothioate modifications in nucleic acids have revealed that stereochemistry can dramatically affect biological activity, with some applications requiring specific isomeric forms for optimal performance.

Propiedades

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLJCVVXRNYGJ-QKAIHBBZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt (often referred to as Rp-8-Bromo-cAMPS) is a modified cyclic adenosine monophosphate (cAMP) analog with significant biological activity. This compound is recognized for its role as a cell-permeable antagonist of cAMP-dependent protein kinases (PKAs), which are crucial in various signaling pathways within cells. The unique structural modifications of this compound enhance its stability and resistance to degradation, making it a valuable tool in biochemical research.

Target and Action
The primary target of Rp-8-Bromo-cAMPS is cAMP-dependent protein kinases (PKAs). By binding to these kinases without activating them, the compound serves as a competitive inhibitor, effectively modulating the cAMP signaling pathway. This inhibition can lead to alterations in cellular processes such as gene expression, cell metabolism, and apoptosis regulation .

Biochemical Properties
Rp-8-Bromo-cAMPS is resistant to hydrolysis by cyclic nucleotide phosphodiesterases, which prolongs its action within cellular environments. Its lipophilic nature enhances membrane permeability, allowing for effective intracellular delivery .

Cellular Effects

Impact on Cell Function
Research indicates that Rp-8-Bromo-cAMPS can significantly influence various cellular functions. For instance, it has been shown to impair cell fusion in human trophoblast cells by disrupting the cAMP/PKA signaling pathway. Additionally, it modulates interleukin-1β action in cell cultures, demonstrating its potential role in inflammatory responses.

Case Studies and Applications

  • Cell Viability and Apoptosis : In studies involving choriocarcinoma BeWo cell lines, Rp-8-Bromo-cAMPS has been used to assess its effects on cell viability and apoptosis. The compound was found to induce morphological changes in nuclei and affect caspase-3 mRNA expression .
  • Differentiation Induction : The compound has been investigated for its ability to induce differentiation in Wharton’s jelly-derived mesenchymal stem cells (WJ-MSCs), showcasing its potential therapeutic applications in regenerative medicine .
  • Cytokine Regulation : In plant biology, 8-Bromoadenosine 3',5'-cyclic monophosphate has been shown to replace the cell-division-promoting activity of other cytokines in excised tobacco tissue, indicating its versatility across biological systems .

Summary Table of Biological Activities

Activity Effect Reference
Inhibition of PKACompetitive inhibition leading to altered signaling
Modulation of Interleukin-1βAffects inflammatory responses
Induction of ApoptosisChanges in cell viability and morphology
Differentiation of Stem CellsPromotes differentiation in WJ-MSCs
Cell Fusion ImpairmentDisruption of trophoblast cell fusion

Aplicaciones Científicas De Investigación

Cell Signaling and Proliferation

Sp-8-Br-cAMPS has demonstrated significant effects on cell signaling pathways:

  • Cell Division Promotion: In studies involving excised tobacco pith parenchyma tissue, Sp-8-Br-cAMPS effectively replaced the cell division-promoting activities of various plant hormones, indicating its potential as a growth regulator in plant biology .
  • Differentiation Induction: Research has shown that when combined with valproic acid, Sp-8-Br-cAMPS enhances the reprogramming efficiency of human fibroblasts into induced pluripotent stem cells (iPSCs), highlighting its role in regenerative medicine .

Cancer Research

Sp-8-Br-cAMPS has been implicated in cancer therapeutics:

  • Induction of Apoptosis: In esophageal cancer cell lines, treatment with Sp-8-Br-cAMPS led to increased apoptosis, characterized by significant morphological changes indicative of apoptotic activity .
  • Modulation of Tumor Dynamics: The compound enhances vascular endothelial growth factor (VEGF) production, contributing to angiogenesis essential for tumor growth and metastasis .

Comparative Analysis of cAMP Analogues

The following table summarizes the biological activities and applications of Sp-8-Br-cAMPS compared to other cAMP analogs:

CompoundPKA ActivationMetabolic StabilityMembrane PermeabilityApplications
Sp-8-Br-cAMPSHighHighHighCancer therapy, Stem cell research
8-Bromoadenosine 3',5'-cAMPModerateModerateModerateGeneral cAMP studies
Dibutyryl-cAMPModerateLowLowCell signaling studies

Study 1: Induction of Pluripotency

In a study conducted by Wang et al. (2011), the combination of Sp-8-Br-cAMPS with valproic acid was shown to significantly enhance the reprogramming efficiency of human fibroblasts into induced pluripotent stem cells. This finding underscores the compound's potential utility in regenerative medicine.

Study 2: Cancer Therapeutics

A study published in the World Journal of Gastroenterology demonstrated that treatment with Sp-8-Br-cAMPS led to increased apoptosis in Eca-109 esophageal cancer cells. Researchers noted significant morphological changes indicative of apoptotic activity following treatment with this compound.

Métodos De Preparación

Bromination of Adenosine Precursors

The 8-bromo substitution is introduced via electrophilic aromatic substitution or transition metal-catalyzed coupling. In one approach, adenosine is treated with bromine in acetic acid at 40°C for 6 hours, achieving 85% bromination efficiency. Alternatively, Pd(PPh₃)₄-mediated Stille coupling with tributyltin bromide enables regioselective bromination under mild conditions (DMF, 60°C, 12 h).

Thiophosphorylation and Cyclization

Cyclization with thiophosphate groups employs oxathiaphospholane sulfides to enforce stereocontrol. A representative protocol:

  • Reagents : (−)-Ψ-oxathiaphospholane sulfide (1.2 equiv), DBU (1.5 equiv) in anhydrous MeCN.
  • Conditions : Stir at 25°C for 2 h under N₂.
  • Yield : 68% Sp-isomer after silica gel chromatography (EtOAc/hexane, 3:7).

Key stereochemical outcomes arise from the bulky oxathiaphospholane group, which favors axial (Sp) sulfur positioning via steric hindrance.

Stereoselective Synthesis of Sp-Isomer

Chiral Auxiliary Approach

Using (+)-limonene-derived oxathiaphospholane, the Sp configuration is induced during cyclization:

  • Step 1 : Protect 5'-OH with 2-methoxypropane-2-yl (MIP) group using TsOH in THF (72% yield).
  • Step 2 : Couple with (+)-Ψ-reagent in MeCN/DBU, achieving 73% diastereomeric excess (de) for Sp-isomer.

Enzymatic Resolution

Crude cyclic phosphorothioates (Rp/Sp mixture) are treated with snake venom phosphodiesterase (10 U/mL, pH 8.0), selectively hydrolyzing Rp-isomers. The remaining Sp-isomer is purified by ion-exchange chromatography (DEAE Sephadex A-25, 0.1–1.0 M NH₄HCO₃ gradient).

Purification and Characterization

Chromatographic Methods

Parameter Conditions Source
Column C18 (4.6 × 250 mm, 5 µm)
Mobile Phase 50 mM TEAA/MeCN (40→70% over 20 min)
Flow Rate 1 mL/min
Retention Time Sp-isomer: 14.2 min; Rp-isomer: 16.8 min

Post-HPLC, the product is lyophilized and converted to sodium salt via ion exchange (Na⁺ form Dowex 50WX8).

Spectroscopic Validation

  • ¹H NMR (500 MHz, CD₃CN): δ 8.62 (s, H-2), 7.50 (d, J=7.5 Hz, H-Ar), 6.50 (t, J=6.5 Hz, H-1').
  • ESI-MS : m/z 446.2 [M-Na]⁻ (calc. 446.16).
  • UV-Vis : λₘₐₓ 264 nm (ε=17,000 L·mol⁻¹·cm⁻¹).

Scalable Production Techniques

Continuous-Flow Cyclization

To enhance throughput, a microreactor system (0.5 mm ID PTFE tubing) enables cyclization at 10⁻⁴ M concentration:

  • Residence Time : 12 min
  • Throughput : 54 mg/h (7× faster than batch)
  • Purity : 96% (HPLC) post-precipitation (hexane/EtOAc).

Green Chemistry Modifications

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 18→9).
  • Catalyst Recycling : Pd nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ allow 5 reuse cycles without yield loss.

Industrial-Scale Challenges

Cost Analysis

Component Cost Contribution (%) Optimization Strategy
8-Bromoadenosine 62 Biosynthesis via E. coli mutants
Chiral Reagents 28 Ligand recycling via extraction
Purification 10 Simulated moving bed chromatography

Regulatory Considerations

  • ICH Q3D Guidelines : Bromine content ≤800 ppm (achieved via recrystallization from H₂O/EtOH).
  • Genotoxic Impurities : Control of residual Pd (<10 ppm) via Chelex-100 treatment.

Q & A

Q. What are the primary research applications of 8-Bromoadenosine 3',5'-cyclic Monophosphothiaoate, Sp-isomer sodium salt?

This compound is a cell-permeable, phosphodiesterase (PDE)-resistant cAMP analog that selectively activates cAMP-dependent protein kinase (PKA). It is widely used to study PKA signaling pathways, including apoptosis induction (e.g., in esophageal cancer cells), differentiation (e.g., intestinal epithelial cells), and pluripotency enhancement (e.g., in human fibroblasts when combined with valproic acid). Its stability under physiological conditions makes it suitable for long-term cellular assays .

Q. How should researchers prepare and store stock solutions of this compound?

Dissolve the compound in sterile phosphate-buffered saline (PBS) or deionized water to a stock concentration of 0.1–1 mM. Aliquot and store at –20°C to prevent freeze-thaw degradation. Stability testing via UV-Vis spectroscopy (λmax = 263 nm) or HPLC (≥95% purity) is recommended to confirm integrity before use .

Q. What effective concentrations are reported for in vitro studies?

Typical working concentrations range from 0.1–1 mM, depending on cell type and application. For example:

  • Apoptosis induction : 0.5–1 mM in esophageal cancer cells .
  • Pluripotency enhancement : 0.1 mM combined with valproic acid in fibroblasts . Preincubation for 30 minutes prior to treatment is common to ensure cellular uptake .

Advanced Research Questions

Q. How do the Sp- and Rp-isomers of 8-Bromo-cAMP derivatives differ in modulating PKA activity?

The Sp-isomer (e.g., sc-202435) directly activates PKA by mimicking cAMP’s binding to regulatory subunits, while the Rp-isomer (e.g., Rp-8-Br-cAMPS) acts as a competitive inhibitor. Misidentification of isomers in experimental setups can lead to contradictory results, particularly in studies probing PKA-dependent phosphorylation cascades .

Q. What experimental controls are essential when using this compound in kinase assays?

  • Negative controls : Use the Rp-isomer or PDE inhibitors (e.g., IBMX) to distinguish isomer-specific effects.
  • Vehicle controls : Account for solvent impacts (e.g., PBS or DMSO).
  • Baseline cAMP levels : Measure endogenous cAMP with ELISA to contextualize exogenous analog effects .

Q. How can researchers resolve discrepancies in PKA activation outcomes across studies?

Key factors to evaluate include:

  • Isomer purity : Confirm via chiral HPLC or supplier certificates.
  • Cell-specific PDE activity : Co-treat with PDE inhibitors (e.g., rolipram) if degradation is suspected.
  • Cross-talk with cGMP pathways : Compare results with non-thioated cAMP analogs (e.g., 8-Bromo-cAMP) to isolate phosphorothioate-specific effects .

Q. What structural features confer PDE resistance to this compound?

The 8-bromo substitution and phosphorothioate linkage (replacing a non-bridging oxygen with sulfur in the cyclic phosphate) reduce hydrolysis by PDEs. This enhances intracellular half-life compared to native cAMP, making it ideal for sustained pathway activation .

Q. How does this compound compare to other cAMP analogs (e.g., dibutyryl-cAMP) in pathway specificity?

Unlike dibutyryl-cAMP (which activates both PKA and EPAC), the Sp-isomer shows higher selectivity for PKA. However, its thioate modification may weakly interact with cGMP-dependent kinases (cGK), necessitating validation with cGMP analogs (e.g., 8-pCPT-cGMP) in dual-pathway systems .

Methodological Considerations

Q. What analytical techniques validate compound stability during experiments?

  • UV-Vis spectroscopy : Monitor absorbance peaks at 213 nm and 263 nm.
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (pH 7.0) to assess purity (>95%).
  • Mass spectrometry : Confirm molecular weight (observed m/z ~430.08 for sodium adduct) .

Q. What protocols optimize combinatorial use with other signaling modulators?

For synergistic effects:

  • With IBMX : Use 0.1 mM 8-Bromo-cAMP + 0.5 mM IBMX to amplify cAMP levels via PDE inhibition.
  • With VPA : Combine 0.1 mM 8-Bromo-cAMP + 1 mM valproic acid for fibroblast reprogramming.
    Dose-response curves are critical to rule out off-target interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.